Cas no 2034266-83-4 (3-(2-Methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-propanone)

3-(2-Methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-propanone is a specialized organic compound featuring a unique structural combination of a 2-methylphenyl group, a propanone backbone, and a 1,2,3-triazole-substituted azetidine moiety. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for drug discovery or as an intermediate in the synthesis of bioactive molecules. The presence of the triazole and azetidine rings may confer enhanced binding affinity or metabolic stability, making it valuable for targeting specific biological pathways. Its well-defined structure allows for precise modifications, facilitating research in ligand-receptor interactions or enzyme inhibition studies. The compound is typically handled under controlled conditions due to its reactive functional groups.
3-(2-Methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-propanone structure
2034266-83-4 structure
Product name:3-(2-Methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-propanone
CAS No:2034266-83-4
MF:C15H18N4O
MW:270.329622745514
CID:5376470

3-(2-Methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-propanone Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-propanone
    • Inchi: 1S/C15H18N4O/c1-12-4-2-3-5-13(12)6-7-15(20)18-10-14(11-18)19-9-8-16-17-19/h2-5,8-9,14H,6-7,10-11H2,1H3
    • InChI Key: NZLYOKPSRFNPHF-UHFFFAOYSA-N
    • SMILES: C(N1CC(N2C=CN=N2)C1)(=O)CCC1=CC=CC=C1C

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 502.8±60.0 °C(Predicted)
  • pka: 0.75±0.70(Predicted)

3-(2-Methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-propanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6473-2162-20μmol
3-(2-methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one
2034266-83-4 90%+
20μl
$118.5 2023-04-25
Life Chemicals
F6473-2162-3mg
3-(2-methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one
2034266-83-4 90%+
3mg
$94.5 2023-04-25
Life Chemicals
F6473-2162-2μmol
3-(2-methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one
2034266-83-4 90%+
2μl
$85.5 2023-04-25
Life Chemicals
F6473-2162-5mg
3-(2-methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one
2034266-83-4 90%+
5mg
$103.5 2023-04-25
Life Chemicals
F6473-2162-15mg
3-(2-methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one
2034266-83-4 90%+
15mg
$133.5 2023-04-25
Life Chemicals
F6473-2162-20mg
3-(2-methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one
2034266-83-4 90%+
20mg
$148.5 2023-04-25
Life Chemicals
F6473-2162-10mg
3-(2-methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one
2034266-83-4 90%+
10mg
$118.5 2023-04-25
Life Chemicals
F6473-2162-4mg
3-(2-methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one
2034266-83-4 90%+
4mg
$99.0 2023-04-25
Life Chemicals
F6473-2162-30mg
3-(2-methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one
2034266-83-4 90%+
30mg
$178.5 2023-04-25
Life Chemicals
F6473-2162-5μmol
3-(2-methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one
2034266-83-4 90%+
5μl
$94.5 2023-04-25

Additional information on 3-(2-Methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-propanone

Research Briefing on 3-(2-Methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-propanone (CAS: 2034266-83-4)

This research briefing provides an in-depth analysis of the latest advancements related to the compound 3-(2-Methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-propanone (CAS: 2034266-83-4), a promising candidate in the field of chemical biology and pharmaceutical research. The compound's unique structural features, including the azetidine and triazole moieties, make it a subject of significant interest for drug discovery and development.

Recent studies have focused on the synthesis, pharmacological properties, and potential therapeutic applications of this compound. A 2023 publication in the Journal of Medicinal Chemistry reported its efficacy as a modulator of specific neurotransmitter receptors, suggesting potential applications in neurological disorders. The study utilized advanced computational modeling and in vitro assays to elucidate its binding mechanisms.

Further research has explored the compound's pharmacokinetic profile, with a particular emphasis on its metabolic stability and bioavailability. A 2024 study published in Bioorganic & Medicinal Chemistry Letters highlighted its improved metabolic resistance compared to earlier analogs, attributed to the strategic incorporation of the triazole ring. This finding underscores its potential as a lead compound for further optimization.

In addition to its neurological applications, recent investigations have examined its anti-inflammatory and antimicrobial properties. Preliminary results from a 2023 study in the European Journal of Medicinal Chemistry indicate promising activity against resistant bacterial strains, possibly due to its ability to disrupt microbial cell wall synthesis. However, further in vivo studies are required to validate these findings.

The synthesis of 3-(2-Methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-propanone has also seen methodological improvements. A 2024 report in Organic Process Research & Development detailed a scalable, high-yield synthesis route using copper-catalyzed azide-alkyne cycloaddition (CuAAC), which enhances its feasibility for industrial-scale production. This advancement addresses previous challenges related to yield and purity.

Despite these promising developments, challenges remain. The compound's off-target effects and long-term toxicity profiles are still under investigation. Ongoing clinical trials, expected to conclude in 2025, aim to provide more comprehensive data on its safety and efficacy. Researchers are also exploring structural modifications to further enhance its selectivity and reduce potential side effects.

In conclusion, 3-(2-Methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-propanone represents a versatile scaffold with multiple therapeutic potentials. Its recent advancements in synthesis, pharmacological profiling, and mechanistic studies position it as a compelling candidate for future drug development. Continued research and clinical validation will be critical to fully realize its therapeutic benefits.

Recommend Articles

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm